Isocryptotanshinone

Descripción general

Descripción

Mecanismo De Acción

La isocryptotanshinona ejerce sus efectos principalmente inhibiendo la vía de señalización STAT3. Inhibe la fosforilación de STAT3, evitando su activación y la posterior translocación nuclear. Esta inhibición conduce a la regulación negativa de los genes diana de STAT3 involucrados en la proliferación celular, la supervivencia y la angiogénesis. Además, la isocryptotanshinona induce apoptosis y autofagia en las células cancerosas, contribuyendo a sus efectos anticancerígenos .

Compuestos Similares:

Cryptotanshinona: Otro compuesto de tanshinona con actividad inhibitoria de STAT3 similar.

Tanshinona IIA: Conocida por sus propiedades anticancerígenas y su capacidad para modular múltiples vías de señalización.

Dihidrotanshinona I: Exhibe actividades biológicas similares pero con diferente potencia y especificidad

Singularidad: La isocryptotanshinona es única debido a su potente inhibición de la vía STAT3 y su capacidad para inducir tanto la apoptosis como la autofagia en las células cancerosas. En comparación con otros compuestos similares, exhibe un efecto inhibitorio más fuerte sobre la fosforilación de STAT3 y la citotoxicidad en ciertas líneas celulares de cáncer .

Análisis Bioquímico

Biochemical Properties

Isocryptotanshinone plays a crucial role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the signal transducer and activator of transcription 3 (STAT3) protein. This compound inhibits the phosphorylation of STAT3, which in turn downregulates the expression of cell cycle and apoptosis-associated proteins such as Cyclin D1, phosphorylated retinoblastoma protein (p-Rb), E2F1, Mcl-1, Bcl-2, and Survivin . This inhibition leads to the arrest of cancer cells in the G1/G0 phase of the cell cycle and induces apoptosis.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In gastric cancer cells, this compound inhibits cell proliferation in a dose- and time-dependent manner . It induces cell cycle arrest in the G1/G0 phase and promotes apoptosis. The compound also affects cell signaling pathways, particularly the STAT3 signaling pathway. By inhibiting STAT3 phosphorylation, this compound downregulates the expression of Cyclin D1, p-Rb, and Survivin, which are crucial for cell cycle progression and survival . Additionally, this compound has been shown to induce pro-death autophagy in lung cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the STAT3 protein. This compound inhibits the phosphorylation of STAT3, which is a critical step in the activation of this protein . The inhibition of STAT3 phosphorylation leads to the downregulation of several downstream targets, including Cyclin D1, p-Rb, E2F1, Mcl-1, Bcl-2, and Survivin . This results in the arrest of the cell cycle in the G1/G0 phase and the induction of apoptosis. Additionally, this compound has been shown to induce pro-death autophagy in cancer cells by modulating the expression of autophagy-related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its bioactivity over extended periods. In vitro studies have shown that the inhibitory effects of this compound on cancer cell proliferation are dose- and time-dependent . Long-term exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis. In vivo studies using animal models have demonstrated that this compound suppresses tumor growth over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving BALB/c nude mice, this compound was found to suppress xenograft tumor growth in a dose-dependent manner . Higher doses of this compound resulted in more pronounced inhibition of tumor growth. It is important to note that excessively high doses may lead to toxic or adverse effects. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cancer cell metabolism. The compound interacts with enzymes and cofactors involved in these pathways, leading to alterations in metabolic flux and metabolite levels. By inhibiting the STAT3 signaling pathway, this compound affects the expression of genes involved in cell cycle regulation and apoptosis . This, in turn, influences the overall metabolic state of the cancer cells, leading to reduced proliferation and increased cell death.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cancer cells and accumulates in specific cellular compartments where it exerts its effects. Studies have shown that this compound is distributed throughout the tumor tissue, leading to localized inhibition of cancer cell proliferation . The transport and distribution of this compound are crucial for its therapeutic efficacy, as they determine the concentration of the compound at the target site.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling proteins and enzymes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s ability to modulate cell signaling pathways and induce apoptosis in cancer cells.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La isocryptotanshinona se puede sintetizar a través de varias reacciones químicas que involucran la estructura central de las tanshinonas. La síntesis típicamente implica la ciclización de compuestos intermedios bajo condiciones específicas para formar la estructura de naftoquinona característica de las tanshinonas .

Métodos de Producción Industrial: La producción industrial de isocryptotanshinona implica la extracción y purificación de las raíces de Salvia miltiorrhiza. Las técnicas como la extracción con alcohol, la extracción ultrasónica y la extracción con fluido supercrítico de CO2 se emplean comúnmente para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: La isocryptotanshinona experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar la estructura de la quinona, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción pueden convertir la estructura de la quinona a hidroquinona, afectando su reactividad.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Halogenos, agentes alquilantes.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir varios derivados de quinona, mientras que la reducción puede producir derivados de hidroquinona .

Aplicaciones Científicas De Investigación

La isocryptotanshinona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizada como compuesto modelo para estudiar la reactividad de las naftoquinonas.

Biología: Investigada por su papel en la modulación de vías celulares, particularmente la vía STAT3.

Medicina: Explorada por su potencial como agente anticancerígeno, particularmente en cánceres de pulmón, mama y estómago

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y agentes terapéuticos.

Comparación Con Compuestos Similares

Cryptotanshinone: Another tanshinone compound with similar STAT3 inhibitory activity.

Tanshinone IIA: Known for its anticancer properties and ability to modulate multiple signaling pathways.

Dihydrotanshinone I: Exhibits similar biological activities but with different potency and specificity

Uniqueness: Isocryptotanshinone is unique due to its potent inhibition of the STAT3 pathway and its ability to induce both apoptosis and autophagy in cancer cells. Compared to other similar compounds, it exhibits a stronger inhibitory effect on STAT3 phosphorylation and cytotoxicity in certain cancer cell lines .

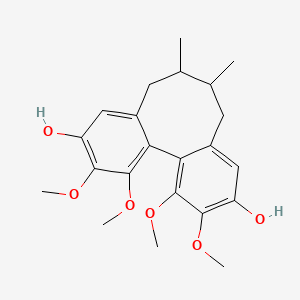

Propiedades

IUPAC Name |

4,4,8-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIHARLRBGHPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Isocryptotanshinone's anticancer activity?

A1: this compound (ICTS) exhibits anticancer activity primarily through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). [, ] It achieves this by binding to the SH2 domain of STAT3, preventing its phosphorylation at the Y705 residue, a crucial step for STAT3 activation. [] This inhibition disrupts STAT3 dimerization and nuclear translocation, ultimately leading to reduced expression of STAT3 target genes involved in cell survival and proliferation. []

Q2: Does this compound induce any other cellular processes besides STAT3 inhibition in cancer cells?

A2: Yes, in addition to STAT3 inhibition, research indicates that ICTS induces both apoptosis and pro-death autophagy in A549 lung cancer cells. [] While the precise interplay between these processes is yet to be fully elucidated, evidence suggests that ICTS-induced autophagy contributes to cell death. []

Q3: How does this compound compare to other tanshinones in terms of STAT3 inhibition and anticancer activity?

A3: While other tanshinones exist, research suggests that ICTS exhibits a stronger inhibitory effect on STAT3 phosphorylation compared to Cryptotanshinone (CTS), another well-known tanshinone. [] Additionally, ICTS demonstrates more potent cytotoxicity against A549 lung cancer cells compared to CTS. []

Q4: Is there any information available regarding the binding interactions between this compound and its target protein?

A4: Docking studies predict that ICTS binds to the SH2 domain of STAT3, forming hydrogen bonds and pi-pi interactions with key amino acid residues like Lys591, Arg609, and Ser636. [] These interactions likely contribute to the potent inhibitory effect of ICTS on STAT3 activity.

Q5: What is known about the potential of this compound as an antiviral agent?

A5: While not directly addressed in the provided abstracts, computational studies using ligand- and structure-based virtual screening identified ICTS as a potential inhibitor of coronaviruses, including the novel coronavirus (2019-nCoV). [] This prediction stems from its structural similarity to known antiviral diterpenes and its predicted ability to bind to viral proteins. []

Q6: Is there any information regarding the extraction and isolation of this compound from natural sources?

A6: Yes, research describes the successful extraction of ICTS from Salvia Bunge f.alba using supercritical fluid carbon dioxide (SFE). [] This method yielded a significant amount of ICTS alongside other tanshinones and unsaturated fatty acids. []

Q7: Are there any studies focusing on the identification and quantification of this compound in complex mixtures?

A7: Research utilizes ultrahigh-performance liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry (UPLC-Q-TOF-MS/MS) for profiling and identifying ICTS and other constituents in Salvia miltiorrhiza. [] This technique allows for accurate quantification and differentiation of ICTS from other similar compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)

![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)

![6-Amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1196295.png)